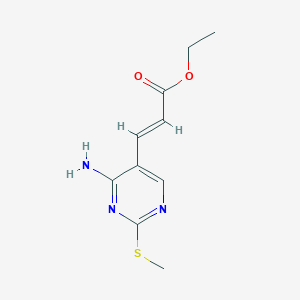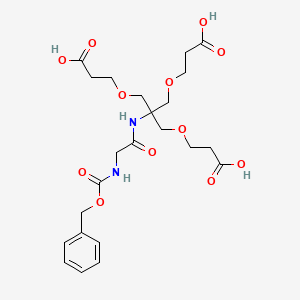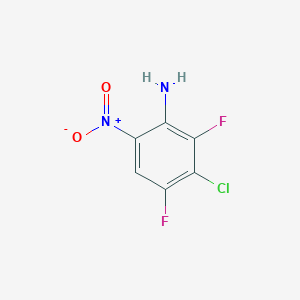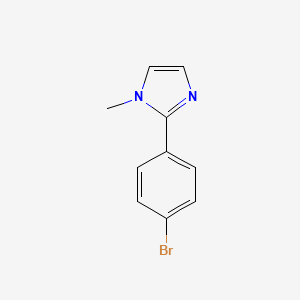
2-(4-Fluorobenzoyl)-3-methylpyridine
Vue d'ensemble
Description
2-(4-Fluorobenzoyl)-3-methylpyridine, also known as 4-Fluoro-3-methylpyridine-2-carboxylic acid, is a compound that has been studied for its medicinal and scientific applications. It is an aromatic compound with a molecular weight of 195.15 g/mol and a chemical formula of C₉H₉FO₂. This compound is an important intermediate in the synthesis of several pharmaceuticals and has been used in the development of new drugs.
Applications De Recherche Scientifique
Crystal Structure and Conformation Analysis
- The compound 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, which shares a similar structure with 2-(4-Fluorobenzoyl)-3-methylpyridine, demonstrates no classical hydrogen bonds in its crystal structure, and exhibits C—H⋯O and C—H⋯π(arene) interactions (Gallagher, Donnelly, & Lough, 2008).
- The conformational analysis of the structurally related {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, in both solid and solution states, provided insights into the stability and polymorphism of these types of compounds (Ribet et al., 2005).
Chemical Synthesis and Functionalization
- Research on the efficient functionalization of 2-Fluoro-4-methylpyridine, which is structurally analogous to 2-(4-Fluorobenzoyl)-3-methylpyridine, led to the development of novel alkylating agents and drug candidates, highlighting the potential of such compounds in pharmaceutical synthesis (Pesti et al., 2000).
- The synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate, involving oxidation, nitration, and reduction processes, illustrates the complex chemical pathways possible with fluoro-substituted pyridines (Qunfeng et al., 2012).
Supramolecular Association and Hydrogen Bonding
- The study of hydrogen-bonded supramolecular associations in organic acid–base salts, using compounds like 2-amino-4-methylpyridine, shows the role of noncovalent interactions in forming 1D–3D frameworks, relevant to the understanding of 2-(4-Fluorobenzoyl)-3-methylpyridine's structural behavior (Khalib et al., 2014).
Catalysis and Organic Reactions
- The role of Ni and Co promoters in the hydrodesulfurization of dibenzothiophene, using catalysts that include 2-methylpyridine, highlights the utility of pyridine derivatives in catalysis and organic reaction processes, which could extend to compounds like 2-(4-Fluorobenzoyl)-3-methylpyridine (Egorova & Prins, 2006).
Synthesis of Heterocyclic Compounds
- The novel synthesis of 4-fluoropyridines, using pathways that include 2-fluoroallylic alcohols, provides a framework for understanding the synthetic versatility of fluoro-substituted pyridines, relevant to 2-(4-Fluorobenzoyl)-3-methylpyridine (Wittmann et al., 2006).
Pharmaceutical Applications
- In the field of pharmaceuticals, related compounds demonstrate potential in the synthesis of cognition-enhancing drugs and receptor agonists, suggesting similar possibilities for 2-(4-Fluorobenzoyl)-3-methylpyridine in drug development (Mathes & Filla, 2003).
Electrophoretic Separation and Analysis
- Studies on the electrophoretic separation of methylpyridines, including 2-, 3-, and 4-methylpyridines, provide insights into the analytical techniques applicable to similar compounds like 2-(4-Fluorobenzoyl)-3-methylpyridine, highlighting the importance of understanding their behavior under different pH conditions (Wren, 1991).
Propriétés
IUPAC Name |
(4-fluorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUVRZPRUXFUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















